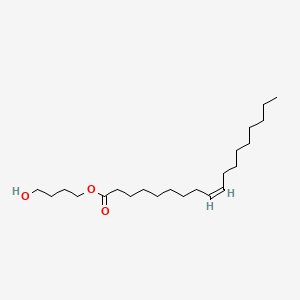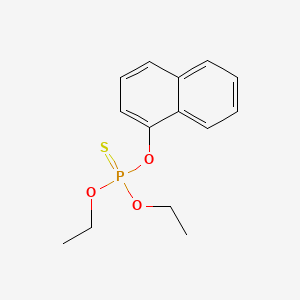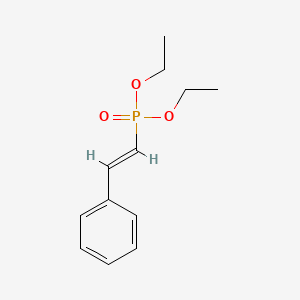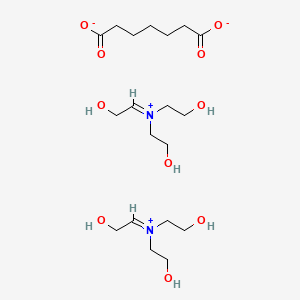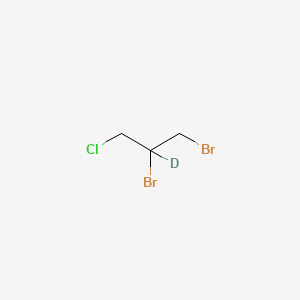
1,2-Dibromo-3-chloropropane-2-d
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dibromo-3-chloropropane-2-d is an organic compound with the formula BrCH(CH₂Br)(CH₂Cl). It is a dense, colorless liquid, although commercial samples often appear amber or even brown. This compound is known for its use as a soil fumigant and nematicide, particularly in American agriculture, under the trade names Nemagon and Fumazone .
Méthodes De Préparation
1,2-Dibromo-3-chloropropane-2-d can be synthesized through the reaction of 1,3-dichloropropane with bromine. This reaction typically occurs at room temperature and uses catalysts such as copper(I) bromide (CuBr) or iron(II) bromide (FeBr₂) . Industrial production methods involve similar synthetic routes but on a larger scale, ensuring the compound’s purity and consistency for agricultural and chemical applications.
Analyse Des Réactions Chimiques
1,2-Dibromo-3-chloropropane-2-d undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents include sodium hydroxide (NaOH) for substitution reactions and hydrogen gas (H₂) with a palladium catalyst for reduction reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2-Dibromo-3-chloropropane-2-d has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its effects on biological systems, particularly its role as a nematicide.
Medicine: Research has been conducted on its potential toxicological effects and its impact on human health.
Industry: It is used in the production of materials that resist burning and as a reference standard in analytical chemistry
Mécanisme D'action
The mechanism of action of 1,2-Dibromo-3-chloropropane-2-d involves its metabolism via oxidation by cytochrome P450 enzymes and conjugation with glutathione. This process leads to the formation of reactive intermediates that can alkylate DNA, resulting in toxic effects . The compound’s molecular targets include DNA and various cellular proteins, which it can modify through alkylation reactions.
Comparaison Avec Des Composés Similaires
1,2-Dibromo-3-chloropropane-2-d can be compared with other similar compounds, such as:
1,2-Dibromoethane: Another brominated compound used as a fumigant and in leaded gasoline.
1,3-Dichloropropane: A chlorinated compound used in organic synthesis.
1,2-Dichloropropane: Used as a solvent and in the production of other chemicals.
The uniqueness of this compound lies in its dual bromine and chlorine substitution, which imparts specific chemical properties and reactivity .
Propriétés
Numéro CAS |
112805-72-8 |
|---|---|
Formule moléculaire |
C3H5Br2Cl |
Poids moléculaire |
237.34 g/mol |
Nom IUPAC |
1,2-dibromo-3-chloro-2-deuteriopropane |
InChI |
InChI=1S/C3H5Br2Cl/c4-1-3(5)2-6/h3H,1-2H2/i3D |
Clé InChI |
WBEJYOJJBDISQU-WFVSFCRTSA-N |
SMILES isomérique |
[2H]C(CCl)(CBr)Br |
SMILES canonique |
C(C(CBr)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


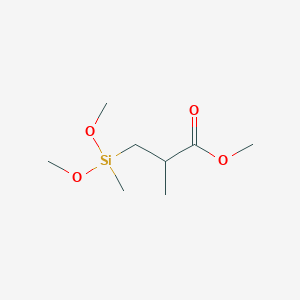

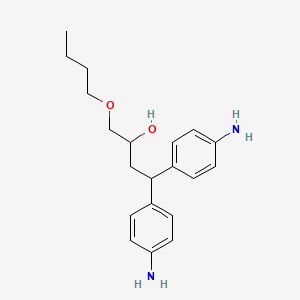
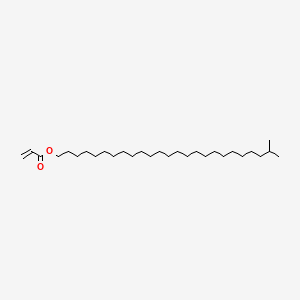
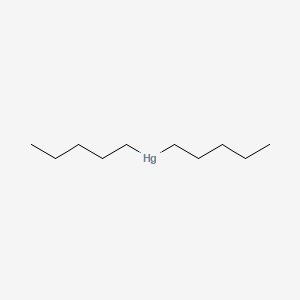

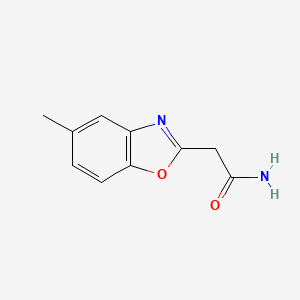
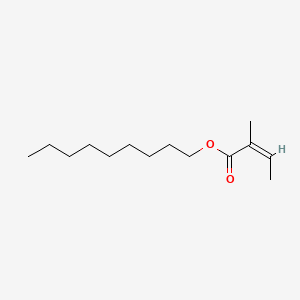
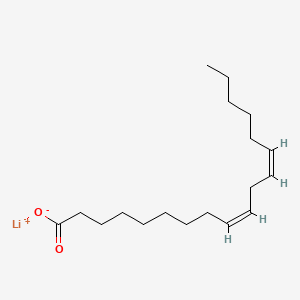
![3-[2-Hydroxy-3-(tetradecyloxy)propoxy]propanol](/img/structure/B12660517.png)
